1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane
Description
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a bicyclic compound featuring a seven-membered ring system with three oxygen atoms (oxa bridges) at positions 3, 4, and 7, and a hexyl substituent at position 1. Its structure combines the steric constraints of a bicyclo[4.1.0]heptane framework with the electronic effects of multiple oxygen atoms and a long alkyl chain.
Properties
CAS No. |
681855-87-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hexyl-3,4,7-trioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-10-8-12-11-7-9(10)13-10/h9H,2-8H2,1H3 |
InChI Key |
KNZCXZVYHJACPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12COOCC1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexyl alcohol with a suitable epoxide in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The bicyclo[4.1.0]heptane core is common among analogs, but substituents and additional heteroatoms significantly alter properties:
Key Differences :
- The hexyl chain enhances lipophilicity, contrasting with phenyl (aromatic) or smaller alkyl groups in other derivatives.
Physical and Chemical Properties
Data from analogs suggest trends in physical properties based on substituents:
Inferences for this compound :
- The hexyl group (C₆H₁₃) would increase molecular weight (~228 g/mol) and boiling point compared to smaller substituents.
- Trioxa bridges may reduce solubility in nonpolar solvents due to polarity.
Trioxa Implications :
- Additional oxygen atoms may stabilize transition states in ring-opening reactions or increase resistance to hydrolysis compared to mono-oxa analogs.
Biological Activity
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a bicyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework with three oxygen atoms integrated into its structure. The molecular formula and other properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned yet |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has the potential to bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity and Therapeutic Applications
Research into the biological effects of this compound has revealed several potential therapeutic applications:
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : It may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties that could be beneficial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
-
Inflammation Model Study :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
-
Neuroprotection in Cell Culture :
- In vitro experiments using neuronal cell lines demonstrated that the compound could protect against glutamate-induced excitotoxicity, suggesting its potential use in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
